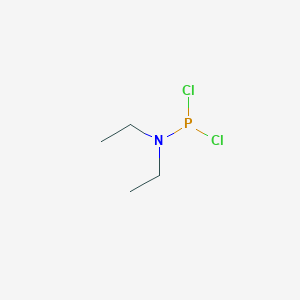

Diethylphosphoramidous dichloride

Description

The exact mass of the compound Dichloro(diethylamino)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-dichlorophosphanyl-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2NP/c1-3-7(4-2)8(5)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEMCEULJQTJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369830 | |

| Record name | Dichloro(diethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-08-5 | |

| Record name | Dichloro(diethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylphosphoramidous dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethylphosphoramidous Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphosphoramidous dichloride, with the chemical formula (C₂H₅)₂NPCl₂, is a versatile reagent in synthetic organic chemistry.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the formation of phosphorus-containing compounds crucial for various research and development endeavors, including drug discovery.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1][2] It is characterized by a high reactivity, particularly its violent reaction with water and sensitivity to moisture, necessitating careful handling and storage under inert conditions.[2] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 1069-08-5 | |

| Molecular Formula | C₄H₁₀Cl₂NP | |

| Molecular Weight | 174.01 g/mol | |

| Boiling Point | 179 °C (lit.) | [2] |

| Density | 1.196 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.497 (lit.) | [2] |

| Flash Point | 83 °C (181.4 °F) - closed cup | |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Solubility | Reacts violently with water | [2] |

| Storage Temperature | 2-8°C |

Synthesis

Representative Experimental Protocol: Synthesis of N,N-Dialkylphosphoramidous Dichloride

Materials:

-

Phosphorus trichloride (B1173362) (POCl₃)

-

Diethylamine (B46881) or Diethylamine hydrochloride

-

Anhydrous benzene (B151609) (or other inert solvent)

Procedure:

-

A solution of diethylamine (or its hydrochloride salt) in an anhydrous inert solvent like benzene is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser protected by a drying tube.

-

The reaction vessel is cooled in an ice bath.

-

Phosphorus trichloride is added dropwise to the stirred solution of the amine.

-

After the addition is complete, the reaction mixture is stirred for a specified period at room temperature or gentle reflux to ensure the completion of the reaction.

-

The resulting mixture, containing the product and diethylamine hydrochloride precipitate, is then filtered under an inert atmosphere to remove the salt.

-

The solvent is removed from the filtrate by distillation under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield the pure N,N-diethylphosphoramidous dichloride.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of N,N-diethylphosphoramidous dichloride.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While detailed spectral data with peak-by-peak assignments are not fully available in the public domain, the types of spectra available and expected chemical shift ranges are known.

| Spectroscopic Technique | Availability/Expected Data |

| ¹H NMR | Data available, expected to show signals for the ethyl groups. |

| ¹³C NMR | Data available. |

| ³¹P NMR | Data available; the chemical shift is a key identifier for phosphorus(III) compounds. |

| FT-IR | Data available, will show characteristic vibrations for P-Cl and C-N bonds. |

| Raman | Data available. |

Reactivity and Applications

This compound is a key intermediate in organophosphorus chemistry, primarily utilized for the phosphitylation of nucleophiles, such as alcohols.[1][2] This reaction is a fundamental step in the synthesis of phosphites, which are precursors to a wide array of organophosphorus compounds, including phosphoramidites, phosphonates, and phosphates, many of which have applications in drug development and as ligands in catalysis.

Phosphitylation of Alcohols

The reaction of this compound with an alcohol in the presence of a base yields a phosphoramidite. This process is central to the synthesis of modified nucleosides for oligonucleotide synthesis and other phosphorus-containing biomolecules.

General Reaction Scheme:

References

An In-depth Technical Guide to Diethylphosphoramidous Dichloride (CAS 1069-08-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphosphoramidous dichloride (CAS Number: 1069-08-5), also known as dichloro(diethylamino)phosphine, is a highly reactive organophosphorus compound that serves as a critical building block in modern organic synthesis. Its utility is particularly pronounced in the fields of drug development and nucleic acid chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, key synthetic applications, detailed experimental protocols, and safety considerations. The information presented herein is intended to equip researchers and scientists with the knowledge required for the effective and safe utilization of this versatile reagent.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1][2] It is sensitive to moisture and reacts violently with water.[1][2] Proper handling and storage in a dry, inert atmosphere are therefore crucial.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1069-08-5[3][4][5] |

| Molecular Formula | C₄H₁₀Cl₂NP[3][4][5] |

| Molecular Weight | 174.01 g/mol [3][4][5] |

| IUPAC Name | N-(dichlorophosphanyl)-N-ethylethanamine |

| InChI | InChI=1S/C4H10Cl2NP/c1-3-7(4-2)8(5)6/h3-4H2,1-2H3[3][4] |

| InChIKey | BPEMCEULJQTJMI-UHFFFAOYSA-N[3][4] |

| Canonical SMILES | CCN(CC)P(Cl)Cl[3][4] |

| Synonyms | Dichloro(diethylamino)phosphine, (Diethylamido)dichlorophosphite, (Diethylamino)phosphine dichloride, Dichlorophosphorous diethylamide[5] |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Boiling Point | 179 °C (lit.)[1][2] |

| Density | 1.196 g/mL at 25 °C (lit.)[1][2] |

| Refractive Index (n20/D) | 1.497 (lit.)[1][2] |

| Flash Point | 83 °C (181.4 °F) - closed cup[3][4] |

| Water Solubility | Reacts violently[1][2] |

| Storage Temperature | 2-8°C[3][4] |

| ¹H NMR (CDCl₃) | Spectra available[6] |

| ¹³C NMR | Spectra available[6] |

| ³¹P NMR | Spectra available[6] |

| FT-IR | Spectra available[6] |

| Raman | Spectra available[6] |

Core Synthetic Applications

The reactivity of the two P-Cl bonds in this compound makes it a valuable phosphitylating agent. Its primary applications lie in the synthesis of phosphoramidites, which are key monomers for oligonucleotide synthesis, and in the preparation of phosphoramidate (B1195095) prodrugs.

Synthesis of Phosphoramidites for Oligonucleotide Synthesis

This compound is a precursor for the synthesis of phosphoramidite (B1245037) building blocks used in the automated chemical synthesis of DNA and RNA. The general approach involves the sequential reaction of the dichloride with a protected nucleoside and an alcohol, typically 2-cyanoethanol, in the presence of a weak base.

Preparation of Phosphoramidate Prodrugs

The "ProTide" approach is a prominent strategy in drug development to enhance the delivery of nucleoside monophosphates into cells, thereby bypassing the often inefficient initial phosphorylation step required for the activation of many antiviral and anticancer nucleoside analogs.[1][7] this compound can be used to construct the phosphoramidate moiety, which typically consists of an amino acid ester and an aryl group attached to the phosphorus center.

Experimental Protocols

The following are representative, generalized protocols for key reactions involving this compound. Researchers should adapt these procedures to their specific substrates and optimize conditions as necessary.

General Procedure for the Synthesis of a Nucleoside Phosphoramidite

This protocol describes a typical phosphitylation of a protected nucleoside to form a 2-cyanoethyl phosphoramidite.

Materials:

-

Protected Nucleoside (e.g., 5'-O-DMT-thymidine)

-

This compound

-

2-Cyanoethanol

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile (MeCN)

-

Argon or Nitrogen for inert atmosphere

Procedure:

-

A solution of the protected nucleoside (1.0 eq) in anhydrous DCM is prepared under an inert atmosphere (Argon or Nitrogen).

-

N,N-Diisopropylethylamine (DIEA) (1.1 eq) is added to the solution.

-

The solution is cooled to 0 °C.

-

This compound (1.05 eq) is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction is monitored by TLC or ³¹P NMR until the formation of the monochloro intermediate is complete.

-

In a separate flask, a solution of 2-cyanoethanol (1.2 eq) and DIEA (1.2 eq) in anhydrous MeCN is prepared.

-

The solution from step 6 is added to the reaction mixture from step 5.

-

The reaction is stirred at room temperature for 2-4 hours, with monitoring by TLC or ³¹P NMR.

-

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired nucleoside phosphoramidite.

General Procedure for the Synthesis of a Phosphoramidate Prodrug Moiety

This protocol outlines the synthesis of an aryl (amino acid ester) phosphorochloridate, a key intermediate for ProTide synthesis.

Materials:

-

Amino acid ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)

-

Aryl phosphorodichloridate (e.g., Phenyl dichlorophosphate) or this compound as a starting point for a multi-step synthesis.

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen for inert atmosphere

Procedure for Aryl (Amino Acid Ester) Phosphorochloridate Synthesis:

-

A suspension of the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM is prepared under an inert atmosphere.

-

The suspension is cooled to -78 °C.

-

Triethylamine (2.0 eq) is added dropwise.

-

A solution of the aryl phosphorodichloridate (1.0 eq) in anhydrous DCM is added dropwise to the stirred suspension.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 1-2 hours.

-

The formation of the phosphorochloridate is monitored by ³¹P NMR spectroscopy.

-

The resulting solution of the aryl (amino acid ester) phosphorochloridate can often be used directly in the subsequent coupling reaction with a nucleoside.

Safety and Handling

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition by moisture. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

This compound is a powerful and versatile reagent for the introduction of phosphoramidite and phosphoramidate functionalities. Its importance in the synthesis of therapeutic oligonucleotides and prodrugs makes it an invaluable tool for researchers in drug development and medicinal chemistry. A thorough understanding of its properties, reactivity, and handling requirements is essential for its successful and safe application in the laboratory.

References

- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0061746A1 - Phosphoramidite compounds and their use in producing oligonucleotides - Google Patents [patents.google.com]

- 3. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 1069-08-5 [amp.chemicalbook.com]

- 6. Design and Synthesis of Phosphotyrosine Peptidomimetic Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Structure of Diethylphosphoramidous Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylphosphoramidous dichloride ((C₂H₅)₂NPCl₂) is a key organophosphorus intermediate utilized in the synthesis of a variety of compounds, including phosphoramidite (B1245037) ligands for catalysis and custom phosphoramidites for oligonucleotide synthesis. Its reactivity, stemming from the phosphorus-chlorine bonds, makes it a versatile reagent. This guide provides a comprehensive overview of its synthesis, structural properties, and spectroscopic signature, compiling available data into a concise and accessible format.

Synthesis

The primary route for the synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with diethylamine (B46881) ((C₂H₅)₂NH). This reaction is typically carried out in an inert solvent under anhydrous conditions to prevent hydrolysis of the product and starting materials.

General Reaction Scheme

The reaction proceeds via the nucleophilic attack of the diethylamine nitrogen on the phosphorus atom of phosphorus trichloride, with the concomitant elimination of hydrogen chloride. The hydrogen chloride is typically scavenged by an excess of diethylamine or another base.

Caption: General reaction for the synthesis of this compound.

Experimental Protocol

Materials:

-

Phosphorus trichloride (PCl₃)

-

Diethylamine ((C₂H₅)₂NH), freshly distilled

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

A solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a positive pressure of argon or nitrogen.

-

The solution is cooled to -40 °C using a suitable cooling bath (e.g., acetone/dry ice).

-

Diethylamine (2 equivalents) is added dropwise to the stirred solution over a period of 1 hour, ensuring the temperature does not rise significantly. The formation of a white precipitate (diethylammonium chloride) will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to 0 °C in an ice bath and is stirred overnight.

-

The precipitate is removed by filtration under an inert atmosphere. The filter cake should be washed with anhydrous diethyl ether to recover any entrained product.

-

The solvent is removed from the filtrate by distillation under an inert atmosphere.

-

The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless to light yellow liquid.

Chemical Structure

This compound possesses a trivalent phosphorus atom bonded to a diethylamino group and two chlorine atoms. The geometry around the phosphorus center is expected to be trigonal pyramidal, consistent with VSEPR theory for an AX₃E species.

Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C₄H₁₀Cl₂NP |

| Molecular Weight | 174.01 g/mol |

| CAS Number | 1069-08-5 |

| Appearance | Clear colorless to light yellow liquid |

| Boiling Point | 179 °C (lit.)[1][2] |

| Density | 1.196 g/mL at 25 °C (lit.)[1][2] |

| Refractive Index (n²⁰/D) | 1.497 (lit.)[1][2] |

Structural Diagram

Caption: Chemical structure of this compound.

As of the latest literature review, a definitive crystal structure determined by X-ray crystallography for this compound has not been reported. Therefore, experimental bond lengths and angles are not available.

Spectroscopic Data

The identity and purity of this compound are routinely confirmed by various spectroscopic methods.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of this compound.

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ³¹P | ~170 | Singlet | - | P-Cl₂ |

| ¹H | Not available | - | - | -CH₂- |

| Not available | - | - | -CH₃ | |

| ¹³C | Not available | - | - | -CH₂- |

| Not available | - | - | -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Not available | - | P-Cl stretch |

| Not available | - | C-N stretch |

| Not available | - | C-H (alkyl) stretch |

Note: While specific peak assignments are not publicly available, the presence of P-Cl and C-N stretching frequencies are expected to be prominent features of the IR spectrum.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[2][5] It reacts violently with water, releasing hydrogen chloride gas.[1] Therefore, it should be handled in a well-ventilated fume hood, under an inert atmosphere (e.g., argon or nitrogen), and with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a tightly sealed container in a cool, dry place.

Applications

This compound is a valuable reagent in organic and organometallic chemistry. Its primary applications include:

-

Precursor to Phosphoramidite Ligands: It is used to synthesize phosphoramidite ligands, which are widely employed in asymmetric catalysis, particularly in cross-coupling reactions.

-

Phosphitylating Agent: It serves as a phosphitylating agent for the introduction of a phosphoramidite moiety onto alcohols, a key step in the synthesis of custom phosphoramidites for oligonucleotide synthesis and other applications.[1][5]

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Reactivity of Diethylphosphoramidous Dichloride with Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylphosphoramidous dichloride ((C₂H₅)₂NPCl₂) is a highly reactive organophosphorus compound utilized as a versatile reagent in chemical synthesis. Its pronounced reactivity, particularly with water, necessitates a thorough understanding for safe handling and effective application in research and development, especially within the pharmaceutical industry. This technical guide provides a comprehensive overview of the reactivity of this compound with water, including its chemical properties, a proposed reaction mechanism, and detailed experimental protocols for studying its hydrolysis. Due to the vigorous nature of this reaction, this document emphasizes safety precautions and controlled experimental design.

Introduction

This compound, also known as (diethylamino)dichlorophosphine, is a key building block in organophosphorus chemistry.[1][2] Its utility stems from the presence of two reactive phosphorus-chlorine (P-Cl) bonds and a phosphorus-nitrogen (P-N) bond, allowing for sequential or selective substitution reactions. However, these same features contribute to its extreme sensitivity to moisture. The reaction with water is highly exothermic and violent, leading to the release of corrosive hydrogen chloride gas.[3] A comprehensive understanding of this hydrolysis process is critical for its use as a reagent in the synthesis of phosphoramidites and other phosphorus-containing compounds relevant to drug development.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the design of experiments and for ensuring safe laboratory practices.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀Cl₂NP | [4][5] |

| Molecular Weight | 174.01 g/mol | [4][5] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Boiling Point | 179 °C (lit.) | [4][6] |

| Density | 1.196 g/mL at 25 °C (lit.) | [4][6] |

| Refractive Index | n20/D 1.497 (lit.) | [4][6] |

| Solubility | Reacts violently with water | [3] |

| Storage Temperature | 2-8°C | [4][6][7] |

| CAS Number | 1069-08-5 | [4][5] |

Reactivity with Water: A Proposed Multi-Step Hydrolysis Mechanism

The reaction of this compound with water is a rapid and complex process involving the stepwise cleavage of both the P-Cl and P-N bonds. While specific kinetic and mechanistic studies on this compound are not extensively available in the public domain, a plausible reaction pathway can be proposed based on the known reactivity of analogous phosphorus compounds, such as phosphorus pentachloride and other phosphoramidites.[8][9]

The hydrolysis is anticipated to proceed through the following key stages:

-

Initial Rapid Hydrolysis of P-Cl Bonds: The highly electrophilic phosphorus center is readily attacked by water, leading to the sequential replacement of the two chlorine atoms with hydroxyl groups. This step is expected to be very fast and highly exothermic, producing hydrogen chloride (HCl) as a byproduct.

-

Formation of Diethylphosphoramidous Acid: The intermediate product of the initial hydrolysis is diethylphosphoramidous acid. This species is likely unstable and will exist in equilibrium with its tautomeric form.

-

Slower Hydrolysis of the P-N Bond: The phosphorus-nitrogen bond is generally more stable to hydrolysis than the P-Cl bond, particularly under neutral or alkaline conditions.[10] However, in the acidic environment generated by the production of HCl, the nitrogen atom can be protonated, making the phosphorus atom more susceptible to nucleophilic attack by water. This leads to the cleavage of the P-N bond and the formation of diethylamine (B46881) and phosphorous acid.

The proposed overall reaction pathway is depicted in the following diagram:

References

- 1. Mechanisms of the substitution reactions of phosphoramidites and their congeners | Semantic Scholar [semanticscholar.org]

- 2. This compound CAS#: 1069-08-5 [amp.chemicalbook.com]

- 3. This compound | 1069-08-5 [chemicalbook.com]

- 4. This compound 97 1069-08-5 [sigmaaldrich.com]

- 5. Dichloro(diethylamino)phosphine | C4H10Cl2NP | CID 2733289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 97 1069-08-5 [sigmaaldrich.com]

- 8. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]

- 10. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Safe Handling of Diethylphosphoramidous Dichloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for diethylphosphoramidous dichloride, a reactive compound utilized in various chemical syntheses. Due to its hazardous nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the key hazards, proper handling procedures, emergency responses, and disposal methods associated with this chemical.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is crucial for designing experiments, selecting appropriate personal protective equipment, and implementing proper storage solutions.

| Property | Value |

| Molecular Formula | C4H10Cl2NP |

| Molecular Weight | 174.01 g/mol [1] |

| Appearance | Clear colorless to light yellow liquid[2][3] |

| Boiling Point | 179 °C (lit.)[3][4] |

| Density | 1.196 g/mL at 25 °C (lit.)[3][4] |

| Refractive Index | n20/D 1.497 (lit.)[4] |

| Flash Point | 83 °C (181.4 °F) - closed cup[5] |

| Storage Temperature | 2-8°C[4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary dangers.

-

GHS Pictogram:

-

GHS05: Corrosion[5]

-

-

Signal Word: Danger[5]

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

-

-

Hazard Classifications:

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is critical to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Wear chemical safety goggles and a face shield.[7]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. A complete suit protecting against chemicals may be necessary for larger quantities or in case of a spill.[7]

-

Respiratory Protection: A NIOSH (US) or EN 166 (EU) approved respirator with an appropriate cartridge for acid gases and organic vapors should be used if ventilation is inadequate or for spill response.[5]

Engineering Controls

-

Ventilation: All work with this chemical should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[6][7]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Handling Procedures

-

Handle under an inert atmosphere (e.g., nitrogen or argon) as the compound is moisture-sensitive.[6]

-

Ground/bond container and receiving equipment to prevent static discharge.[8]

-

Use only non-sparking tools.[8]

Storage

-

Keep the container tightly closed and stored under an inert atmosphere.[6][8]

-

Keep away from incompatible materials such as water, strong oxidizing agents, strong bases, alcohols, and amines.[6] The substance reacts violently with water.[2][6][8]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][8]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7][8]

-

Unsuitable Extinguishing Media: Do not use water, as it reacts violently with the substance.[6][8]

-

Specific Hazards: Hazardous decomposition products include oxides of carbon, nitrogen, and phosphorus, as well as hydrogen chloride gas.[6] Containers may explode when heated.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Containment and Cleaning Up: Absorb the spill with an inert, dry material (e.g., sand, earth, vermiculite). Collect the absorbed material in a suitable, closed container for disposal. Do not use combustible materials, such as sawdust.[7]

Disposal Considerations

-

Dispose of this chemical and its container in accordance with local, regional, and national regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.[7]

-

Do not dispose of it with household waste.

-

Contaminated packaging should be treated as the product itself.[7]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: A workflow for the safe handling of this compound.

References

- 1. Dichloro(diethylamino)phosphine | C4H10Cl2NP | CID 2733289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 1069-08-5 [chemicalbook.com]

- 4. This compound 97 1069-08-5 [sigmaaldrich.com]

- 5. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

The Reactivity of P-Cl Bonds in Diethylphosphoramidous Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphosphoramidous dichloride, (C₂H₅)₂NPCl₂, is a highly reactive organophosphorus compound featuring two labile phosphorus-chlorine (P-Cl) bonds. This inherent reactivity makes it a valuable, albeit challenging, reagent in synthetic organic chemistry, particularly in the synthesis of phosphoramidites. These phosphoramidites are the fundamental building blocks for the automated synthesis of oligonucleotides, which are central to numerous applications in drug development, diagnostics, and biomedical research. Understanding the reactivity of the P-Cl bonds is paramount for controlling reaction pathways, maximizing yields, and ensuring the purity of the desired products. This technical guide provides an in-depth analysis of the reactivity of this compound, complete with quantitative data, experimental methodologies, and mechanistic visualizations.

Core Reactivity: Nucleophilic Substitution at the Phosphorus Center

The phosphorus atom in this compound is electrophilic, a consequence of the electron-withdrawing nature of the two chlorine atoms and the nitrogen atom. This electrophilicity dictates the compound's primary mode of reaction: nucleophilic substitution at the phosphorus center. The P-Cl bonds are the leaving groups in these reactions.

The reactivity of this compound is characterized by its sensitivity to moisture and its vigorous reaction with a wide range of nucleophiles.[1] The presence of two chlorine atoms allows for sequential substitution, enabling the synthesis of diverse organophosphorus compounds.

Data Presentation

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and reaction setup.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀Cl₂NP | [2] |

| Molecular Weight | 174.01 g/mol | [3] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 179 °C (lit.) | [3] |

| Density | 1.196 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.497 (lit.) | [3] |

| Storage Temperature | 2-8°C | [3] |

| Sensitivity | Moisture sensitive | [1] |

| Water Solubility | Reacts violently | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. Table 2 provides ³¹P NMR chemical shift information.

| Compound | Solvent | ³¹P NMR Chemical Shift (δ, ppm) | Reference |

| Dichloro(diethylamino)phosphine | - | 166.8 | [4] |

| 1-CHLOR-2-(DIISOPROPYLAMINO)-3,3-BIS-(TRIMETHYLSILYL)-DIPHOSPHIRANE | C₆D₆ | 165.8, -130.4 | [5] |

| Thymidylate synthase complex with dUMP | - | 3.9 | [6] |

| Thymidylate synthase complex with dTMP | - | 3.6 | [6] |

| Covalent FdUMP-CH₂H₄folate-thymidylate synthase ternary complex | - | 5.1 | [6] |

Experimental Protocols

While specific, detailed protocols for the use of this compound in nucleoside phosphoramidite (B1245037) synthesis are not abundant in recent literature, a general and representative procedure for the phosphitylation of a nucleoside using a chlorophosphoramidite reagent is provided below. This protocol, adapted from procedures for similar reagents like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, serves as a foundational method that would require optimization for this compound.[7][8]

Representative Protocol: Synthesis of a 2'-Deoxythymidine Phosphoramidite

This protocol describes the synthesis of 5'-O-Dimethoxytrityl-2'-deoxythymidine-3'-O-(N,N-diethyl-N'-(2-cyanoethyl)phosphoramidite).

Materials:

-

5'-O-Dimethoxytrityl-2'-deoxythymidine (1 equivalent)

-

This compound (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

2-Cyanoethanol (for in situ formation of the desired phosphoramidite, if not starting with the pre-formed monochloro species)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 5'-O-Dimethoxytrityl-2'-deoxythymidine. The nucleoside is dried by co-evaporation with anhydrous pyridine (B92270) or by drying under high vacuum for several hours.

-

Dissolution: The dried nucleoside is dissolved in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Base: N,N-Diisopropylethylamine (DIPEA) is added to the solution via syringe, and the mixture is stirred at room temperature.

-

Phosphitylation: this compound is added dropwise to the stirred solution at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Quenching: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution and stirred for 15 minutes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude phosphoramidite is purified by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes containing a small amount of triethylamine (B128534) (e.g., 0.5%) to prevent hydrolysis of the product on the acidic silica gel.

-

Characterization: The purified product is characterized by ¹H NMR, ³¹P NMR, and mass spectrometry. The final product should be stored under an inert atmosphere at low temperature (-20 °C).

Mechanistic Insights and Visualizations

The fundamental reaction of this compound with a nucleophile, such as an alcohol or the hydroxyl group of a nucleoside, is a nucleophilic substitution at the phosphorus atom. The reaction proceeds via a stepwise mechanism.

First, one of the chlorine atoms is displaced by the nucleophilic attack of the hydroxyl group, forming a phosphoramidochloridite intermediate and releasing hydrogen chloride. The HCl is scavenged by a non-nucleophilic base, such as DIPEA. The second chlorine atom can then be displaced by another nucleophile or remain, depending on the stoichiometry and reaction conditions. In the context of phosphoramidite synthesis for oligonucleotides, a monochloro intermediate is typically reacted with a protected nucleoside.

Below are Graphviz diagrams illustrating the key reaction pathway and a general experimental workflow.

References

- 1. This compound | 1069-08-5 [chemicalbook.com]

- 2. Dichloro(diethylamino)phosphine | C4H10Cl2NP | CID 2733289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 1069-08-5 [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Phosphorus-31 nuclear magnetic resonance studies of complexes of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of the Tellurium-Derivatized Phosphoramidites and their Incorporation into DNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Diethylphosphoramidous Dichloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, storage, and handling of diethylphosphoramidous dichloride ((C₂H₅)₂NPCl₂). Understanding these critical parameters is essential for ensuring the reagent's integrity, maximizing experimental success, and maintaining a safe laboratory environment.

Core Stability and Storage Parameters

This compound is a reactive chemical that requires careful handling and specific storage conditions to prevent degradation. The primary factors influencing its stability are moisture and temperature.[1][2][3] The compound is highly sensitive to moisture and will react violently with water.[2][3] It is also heat-sensitive and should be protected from excess heat and sources of ignition.[1]

For optimal stability, this compound should be stored in a tightly sealed container, under an inert atmosphere such as nitrogen, and kept in a dry, cool, and well-ventilated place.[1] Refrigeration is recommended for long-term storage.[1][3]

| Parameter | Condition | Recommendation | Rationale |

| Temperature | 2-8°C[4][5][6] | Store in a refrigerator. | Minimizes thermal decomposition. |

| Atmosphere | Inert Gas[1] | Keep under nitrogen. | Prevents reaction with atmospheric moisture and oxygen. |

| Moisture | Dry Environment | Keep in a dry place, protect from moisture.[1] | Highly reactive with water, leading to rapid decomposition.[2] |

| Light | N/A | No specific recommendations found. | N/A |

| Container | Tightly Closed | Keep container tightly closed.[1][3] | Prevents exposure to moisture and air. |

Reactivity Profile and Incompatibilities

This compound is a corrosive liquid that can react vigorously with a variety of substances.[1] Understanding these incompatibilities is crucial for safe handling and preventing hazardous situations.

Incompatible Materials:

-

Water: Reacts violently, liberating toxic and corrosive gases.[1][2]

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[1]

-

Strong Bases: Incompatible.[1]

-

Alcohols: Incompatible.[1]

-

Amines: Incompatible.[1]

Upon combustion, this compound may produce hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), oxides of phosphorus, and hydrogen chloride gas.[1]

Handling and Experimental Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

-

Skin Protection: Use chemically resistant gloves and a lab coat.[7]

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used if ventilation is inadequate.[6]

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory fume hood.[3]

-

Ensure that an eyewash station and safety shower are readily accessible.[1]

General Handling Workflow

The following diagram illustrates a recommended workflow for handling this compound in a laboratory setting.

Decomposition Pathway

The primary decomposition pathway of concern for this compound is hydrolysis. In the presence of water, it rapidly breaks down to form diethylphosphoramidous acid and hydrochloric acid. This reaction is vigorous and generates corrosive fumes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 97 1069-08-5 [sigmaaldrich.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Dichloro(diethylamino)phosphine | C4H10Cl2NP | CID 2733289 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Diethylphosphoramidous Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for diethylphosphoramidous dichloride ((C₂H₅)₂NPCl₂). The information presented herein is intended to support research and development activities where this compound is utilized. All data is presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The following sections detail the ¹H, ¹³C, and ³¹P NMR data.

Data Summary

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~1.2 (unconfirmed) | Triplet | -CH₃ |

| ~3.3 (unconfirmed) | Doublet of Quartets | -CH₂- | |

| ¹³C | ~14 (unconfirmed) | - | -CH₃ |

| ~44 (unconfirmed) | Doublet | -CH₂- | |

| ³¹P | ~166 (unconfirmed) | Singlet | PCl₂ |

Note: Specific chemical shifts and coupling constants are not yet publicly available and the values presented are estimates based on typical ranges for similar structures.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation: Spectra were acquired on a standard NMR spectrometer.

¹H NMR Spectroscopy: Proton NMR spectra were recorded at a frequency of 400 MHz. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded at a frequency of 100 MHz with proton decoupling.

³¹P NMR Spectroscopy: Phosphorus-31 NMR spectra were recorded at a frequency of 162 MHz with proton decoupling. Chemical shifts were referenced to an external standard of 85% H₃PO₄.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound.

Data Summary

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1200 | Strong | P-N stretch |

| ~1030 | Strong | C-N stretch |

| ~500 | Strong | P-Cl stretch |

Note: The peak assignments are based on characteristic infrared absorption frequencies for the respective functional groups.

Experimental Protocol: IR Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR spectroscopy, a small drop of neat this compound was placed directly onto the ATR crystal. For transmission FTIR, a thin film of the neat liquid was pressed between two potassium bromide (KBr) plates.

Instrumentation: Spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: The spectra were collected over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or KBr plates was recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

A Comprehensive Technical Guide on the Physical and Synthetic Properties of Diethylphosphoramidous Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of diethylphosphoramidous dichloride, including its boiling point and density. It further details the experimental protocols for the determination of these properties and the synthesis of the compound. A key application of this chemical, as a precursor to ligands in the Buchwald-Hartwig amination, is also explored through a detailed workflow diagram of its catalytic cycle.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, application in synthesis, and purification. The key quantitative physical data are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 179 °C | At atmospheric pressure (literature value)[1][2] |

| Density | 1.196 g/mL | At 25 °C (literature value)[1][2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its primary physical properties are outlined below.

This protocol is adapted from a procedure for the synthesis of diisopropylphosphoramidous dichloride, which has been reported to yield similar results with diethylamine (B46881).[3]

Materials:

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Diethylamine ((C₂H₅)₂NH), distilled from CaH₂

-

Dry diethyl ether, distilled from Na/benzophenone

-

Argon gas (for inert atmosphere)

Procedure:

-

Under a dry argon atmosphere, a solution of phosphorus trichloride (0.10 mol, 8.7 mL) in dry diethyl ether (100 mL) is cooled to -40 °C.

-

With vigorous stirring, diethylamine (0.20 mol, 20.8 mL) is added dropwise over a period of one hour. The temperature should be carefully maintained at -40 °C during the addition. If the diethylamine hydrochloride precipitate causes the mixture to become too thick, additional dry ether may be added.[3]

-

After the addition is complete, the reaction mixture is allowed to warm to 0 °C in an ice bath and is left to stir overnight.[3]

-

The diethylamine hydrochloride precipitate is removed by cannula filtration under a dry inert atmosphere. The precipitate should be washed with dry ether to recover any entrained product.[3]

-

The resulting filtrate is concentrated by distillation under a dry atmosphere to remove the bulk of the diethyl ether.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[3]

The boiling point of a liquid can be determined using the Thiele tube method, which is suitable for small sample volumes.

Materials:

-

Small test tube

-

Capillary tube, sealed at one end

-

Thermometer

-

Thiele tube containing high-boiling mineral oil

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heat source (e.g., Bunsen burner)

Procedure:

-

A few milliliters of this compound are placed in the small test tube.

-

The capillary tube is placed inside the test tube with its open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are immersed in the Thiele tube, with the heat-circulating arm of the tube being heated gently.

-

As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

The density of a liquid can be determined by measuring the mass of a known volume.

Materials:

-

Pycnometer or a graduated cylinder (e.g., 10 mL)

-

Analytical balance

Procedure:

-

The mass of the clean and dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

A known volume of this compound is carefully transferred into the pycnometer or graduated cylinder. The volume is recorded.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume. For higher accuracy, this measurement should be repeated multiple times and the average value taken.

Application in Synthesis: Buchwald-Hartwig Amination

This compound is a precursor for the synthesis of phosphine (B1218219) ligands, which are crucial components in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This reaction is a powerful method for the formation of carbon-nitrogen bonds. The catalytic cycle for this reaction is illustrated below.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Methodological & Application

Application Notes and Protocols: Diethylphosphoramidous Dichloride as a Phosphitylating Agent for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphosphoramidous dichloride, (C₂H₅)₂NPCl₂, is a versatile and reactive phosphitylating agent employed in organic synthesis for the conversion of alcohols into phosphoramidites. These resulting phosphoramidites are crucial intermediates, most notably in the synthesis of oligonucleotides, but also in the preparation of various organophosphorus compounds. The presence of two reactive chloride atoms allows for the sequential or simultaneous reaction with one or two equivalents of an alcohol, leading to the formation of phosphoramidite (B1245037) or phosphite (B83602) ester linkages. This document provides detailed application notes and experimental protocols for the use of this compound in the phosphitylation of primary and secondary alcohols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1069-08-5 |

| Molecular Formula | C₄H₁₀Cl₂NP |

| Molecular Weight | 174.01 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 179 °C (lit.) |

| Density | 1.196 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.497 (lit.) |

| Storage Temperature | 2-8°C |

| Solubility | Reacts violently with water.[1] Soluble in anhydrous organic solvents such as THF, dichloromethane (B109758), and acetonitrile. |

Reaction Mechanism and Workflow

The phosphitylation of an alcohol with this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus center, displacing a chloride ion. This reaction is typically carried out in the presence of a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine (B128534) or diisopropylethylamine), which acts as an acid scavenger to neutralize the hydrogen chloride byproduct.

The general workflow for the synthesis of a dialkyl N,N-diethylphosphoramidite from an alcohol and this compound is depicted in the following diagram.

Caption: General workflow for the phosphitylation of an alcohol.

Experimental Protocols

The following protocols are based on general procedures for the reaction of dichlorophosphines with alcohols and should be adapted and optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Synthesis of a Dialkyl N,N-Diethylphosphoramidite from a Primary Alcohol (e.g., Ethanol)

This protocol describes the reaction of this compound with two equivalents of a primary alcohol to form a symmetrical dialkyl N,N-diethylphosphoramidite.

Materials:

-

This compound

-

Anhydrous Ethanol (B145695)

-

Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (2.2 equivalents) and anhydrous triethylamine (2.2 equivalents) to anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel to the stirred alcohol/amine solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The characteristic ³¹P NMR signal for the product should appear in the range of 140-155 ppm.[2]

-

Once the reaction is complete, filter the mixture through a pad of Celite under an inert atmosphere to remove the triethylamine hydrochloride salt.

-

Wash the filter cake with anhydrous THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dialkyl N,N-diethylphosphoramidite.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel deactivated with triethylamine.

Protocol 2: Synthesis of a Dialkyl N,N-Diethylphosphoramidite from a Secondary Alcohol (e.g., Isopropanol)

The procedure for secondary alcohols is similar to that for primary alcohols, but reaction times may be longer due to increased steric hindrance.

Materials:

-

This compound

-

Anhydrous Isopropanol (B130326)

-

Anhydrous Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

Procedure:

-

Follow steps 1-3 from Protocol 1, substituting isopropanol for ethanol and using DIPEA as the base.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by TLC or ³¹P NMR.

-

Follow the work-up and purification steps (6-12) as described in Protocol 1.

Quantitative Data

| Alcohol Type | Substrate Example | Expected Yield Range (%) |

| Primary | Ethanol | 75 - 90 |

| Secondary | Isopropanol | 60 - 80 |

Note: These are estimated yields and will vary depending on the specific substrate, reaction conditions, and purification method.

Applications in Oligonucleotide Synthesis

The primary application of the phosphoramidites synthesized from this compound is in the automated solid-phase synthesis of oligonucleotides. The resulting dialkyl N,N-diethylphosphoramidites can be used as building blocks (synthons) in the phosphoramidite method. The general cycle of oligonucleotide synthesis is depicted below.

Caption: The four main steps of the phosphoramidite oligonucleotide synthesis cycle.

The N,N-diethylamino group on the phosphoramidite serves as a good leaving group upon activation with an acidic azole catalyst, such as tetrazole. This allows for the efficient coupling of the phosphoramidite to the free 5'-hydroxyl group of a growing oligonucleotide chain on a solid support.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that reacts violently with water.[1] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is an effective reagent for the phosphitylation of primary and secondary alcohols, providing access to valuable phosphoramidite intermediates. The protocols outlined in these application notes, based on established principles of organophosphorus chemistry, offer a foundation for researchers to synthesize a variety of phosphoramidites for applications in oligonucleotide synthesis and other areas of chemical research. Careful attention to anhydrous conditions and safety precautions is essential for successful and safe handling of this reactive compound.

References

Application Notes and Protocols for Phosphorylation Reactions Using Diethylphosphoramidous Dichloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of diethylphosphoramidous dichloride in phosphorylation reactions. This reagent is a highly reactive phosphitylating agent, primarily used for the conversion of alcohols and other nucleophiles into their corresponding phosphoramidites and other phosphorus(III) compounds. These intermediates are crucial in the synthesis of oligonucleotides, phospholipids, and various phosphate (B84403) esters.

Chemical Properties and Handling

This compound ((C₂H₅)₂NPCl₂) is a clear, colorless to light yellow liquid that is highly sensitive to moisture.[1][2] It reacts violently with water and should be handled under anhydrous conditions, preferably in an inert atmosphere (e.g., argon or nitrogen).[2] Proper personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1069-08-5 | [3][4] |

| Molecular Formula | C₄H₁₀Cl₂NP | [3][5] |

| Molecular Weight | 174.01 g/mol | [3] |

| Boiling Point | 179 °C (lit.) | [2] |

| Density | 1.196 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.497 (lit.) | [2] |

| Storage | Store at 2-8°C under an inert atmosphere. Moisture sensitive. | [2][3] |

General Reaction Mechanism

The phosphorylation of an alcohol with this compound proceeds via a nucleophilic attack of the hydroxyl group on the electrophilic phosphorus atom. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. The initial product is a phosphoramidous chloride ester, which can then be further reacted or oxidized.

Caption: General mechanism of alcohol phosphorylation.

Experimental Protocols

General Protocol for the Synthesis of a Dialkyl Diethylphosphoramidite

This protocol describes the general procedure for the phosphitylation of a primary or secondary alcohol to form a dialkyl diethylphosphoramidite, a common intermediate in oligonucleotide synthesis.

Materials:

-

This compound

-

Anhydrous alcohol (Substrate)

-

Anhydrous dichloromethane (B109758) (DCM) or acetonitrile

-

Anhydrous N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

Anhydrous diethylamine (B46881)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

-

Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

-

Dissolve the anhydrous alcohol (1.0 eq) and DIPEA (2.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred alcohol solution via the dropping funnel over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR.

-

In a separate flask, prepare a solution of diethylamine (2.0 eq) in anhydrous DCM.

-

Cool the reaction mixture back to 0 °C and slowly add the diethylamine solution.

-

Stir the reaction at room temperature for 1-2 hours.

-

Filter the reaction mixture to remove the amine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel (pre-treated with triethylamine) or by distillation under reduced pressure.

Caption: Experimental workflow for phosphoramidite synthesis.

Representative Data

Table 2: Representative Yields for the Phosphitylation of Various Alcohols

| Entry | Alcohol Substrate | Product Structure | Yield (%) |

| 1 | Thymidine (protected) | Thymidine phosphoramidite | ≥98 |

| 2 | 2'-Deoxyadenosine (protected) | 2'-Deoxyadenosine phosphoramidite | ≥98 |

| 3 | 2'-Deoxyguanosine (protected) | 2'-Deoxyguanosine phosphoramidite | ≥98 |

| 4 | 2'-Deoxycytidine (protected) | 2'-Deoxycytidine phosphoramidite | ≥98 |

| 5 | Cholesterol | Cholesterol phosphoramidite | ≥98 |

| 6 | 1-Hexanol | Hexyl phosphoramidite | ≥98 |

| 7 | Cyclohexanol | Cyclohexyl phosphoramidite | 95 |

| 8 | Benzyl alcohol | Benzyl phosphoramidite | ≥98 |

| 9 | (R)-(-)-2-Butanol | (R)-(-)-2-Butyl phosphoramidite | 85 |

| 10 | tert-Butanol | tert-Butyl phosphoramidite | 50 |

| 11 | Phenol | Phenyl phosphoramidite | ≥98 |

| 12 | 4-Methoxyphenol | 4-Methoxyphenyl phosphoramidite | ≥98 |

| 13 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Glucofuranose phosphoramidite | 90 |

| 14 | 5'-O-DMT-riboG (protected) | riboG phosphoramidite | 95 |

Yields are based on ³¹P NMR analysis and are indicative of the conversion to the phosphoramidite product.[1]

Application in Oligonucleotide Synthesis

The primary application of phosphoramidites derived from this compound is in solid-phase oligonucleotide synthesis. The synthesized phosphoramidite is activated, typically by an acidic azole catalyst, and then coupled to the free 5'-hydroxyl group of a growing oligonucleotide chain attached to a solid support. This cycle of deprotection, coupling, capping, and oxidation is repeated to build the desired oligonucleotide sequence.

References

Application Notes and Protocols: Diethylphosphoramidous Dichloride in Phosphoramidite Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of high-purity nucleoside phosphoramidites is a cornerstone of modern oligonucleotide synthesis, which is fundamental to various fields including genomics, diagnostics, and therapeutic drug development. Diethylphosphoramidous dichloride serves as a critical phosphitylating agent in the preparation of these essential building blocks. Its reactivity allows for the efficient introduction of the phosphoramidite (B1245037) moiety onto a protected nucleoside or other molecules containing a hydroxyl group. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound and analogous reagents in the synthesis of phosphoramidites, particularly 2-cyanoethyl phosphoramidites, which are widely used in automated solid-phase oligonucleotide synthesis.

Principle of the Reaction

The synthesis of a nucleoside phosphoramidite using this compound involves the reaction of the phosphitylating agent with the free hydroxyl group (typically the 3'-hydroxyl) of a suitably protected nucleoside. The reaction is carried out under anhydrous conditions in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrogen chloride generated during the reaction. The first chloride is displaced by the hydroxyl group of the nucleoside, and the second chloride is subsequently displaced by a second alcohol, typically 2-cyanoethanol, to install the phosphate (B84403) protecting group. The resulting diethylamino group is stable under neutral and basic conditions but is readily protonated and displaced by a nucleophile during the coupling step of oligonucleotide synthesis.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of 2-cyanoethyl nucleoside phosphoramidites using analogous chlorophosphoramidite reagents. These can be applied to the use of this compound with appropriate stoichiometric adjustments.

Protocol 1: General Synthesis of a 5'-DMT-Nucleoside-3'-(N,N-diethyl-2-cyanoethyl)phosphoramidite

Materials:

-

5'-O-(4,4'-Dimethoxytrityl)-N-protected-2'-deoxynucleoside

-

This compound

-

2-Cyanoethanol

-

N,N-Diisopropylethylamine (DIPEA, Hünig's base), freshly distilled

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Anhydrous Acetonitrile (B52724) (MeCN)

-

Anhydrous Triethylamine (B128534) (TEA)

-

Silica (B1680970) Gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) (EtOAc) for chromatography

Procedure:

-

Preparation: A 5'-O-DMT, N-protected deoxynucleoside (1.0 equivalent) is dried by co-evaporation with anhydrous acetonitrile (3 x 10 mL) and placed under a dry argon or nitrogen atmosphere in a flame-dried flask.

-

Dissolution: The dried nucleoside is dissolved in anhydrous dichloromethane (10 mL per gram of nucleoside).

-

Addition of Base: Freshly distilled N,N-diisopropylethylamine (4.0 equivalents) is added to the stirred solution.

-

Phosphitylation: The reaction mixture is cooled to 0 °C in an ice bath. This compound (1.2 equivalents) is added dropwise via syringe over 5 minutes. The reaction is stirred at 0 °C for 30 minutes.

-

Installation of Protecting Group: 2-Cyanoethanol (1.5 equivalents) is added, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by TLC or ³¹P NMR.

-

Quenching: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a foam or oil.

-

Purification: The crude product is purified by silica gel column chromatography. The column is packed in a hexane/ethyl acetate/triethylamine mixture (e.g., 45:45:10). The product is eluted with a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine (e.g., 1-3%) to prevent hydrolysis of the phosphoramidite on the silica gel.

-

Isolation: Fractions containing the pure product (as determined by TLC) are combined and concentrated under reduced pressure. The resulting foam is dissolved in a minimal amount of dichloromethane and precipitated into cold hexanes (-20 °C) to yield the pure phosphoramidite as a white powder. The product is dried under high vacuum and stored under an inert atmosphere at -20 °C.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-cyanoethyl nucleoside phosphoramidites using chlorophosphoramidite reagents analogous to this compound. The high yields demonstrate the efficiency of this synthetic approach.

| Protected Nucleoside | Phosphitylating Reagent | Base | Solvent | Reaction Time | Yield (%) | Reference |

| 5'-O-DMT-N²-isobutyryl-2'-O-(o-nitrobenzyl)guanosine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA, 1-methylimidazole | CH₂Cl₂ | 1 h | 95 | [1] |

| 5'-O-DMT-N²-phenoxyacetyl-2'-O-(o-nitrobenzyl)guanosine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA, 1-methylimidazole | CH₂Cl₂ | Not specified | 77 | [1] |

| 5'-O-DMT-Thymidine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA | CH₂Cl₂ | 1 h | Not specified | [2] |

| 5'-O-DMT-N-protected-2'-deoxynucleosides | β-cyanoethyl monochlorophosphoramidites | Not specified | Not specified | Not specified | Not specified | [3] |

| 5'-O-DMT-N⁶-benzoyl-2'-deoxyadenosine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA | CH₂Cl₂ | Not specified | 85 | [4] |

Mandatory Visualization

Logical Workflow for Phosphoramidite Synthesis

The following diagram illustrates the key steps in the synthesis of a nucleoside phosphoramidite using this compound.

Caption: Workflow for the synthesis of a nucleoside phosphoramidite.

Conclusion

This compound is a valuable and efficient reagent for the synthesis of phosphoramidites, which are indispensable for the chemical synthesis of oligonucleotides. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field. Careful execution of the anhydrous reaction conditions and purification steps is crucial for obtaining high-purity phosphoramidites, which directly impacts the quality and yield of the final oligonucleotide products. The robust nature of this chemistry has enabled the routine and automated synthesis of DNA and RNA, fueling advancements in biotechnology and medicine.

References

- 1. SYNTHESIS OF 2′-O-PHOTOCAGED RIBONUCLEOSIDE PHOSPHORAMIDITES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application of Diethylphosphoramidous Dichloride in Buchwald-Hartwig Cross-Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope. The choice of ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction. Phosphoramidite (B1245037) ligands, a class of P(III) ligands, have emerged as highly effective partners in these transformations. Diethylphosphoramidous dichloride ((Et₂N)PCl₂) serves as a versatile and accessible precursor for the synthesis of a variety of phosphoramidite ligands. This document provides detailed application notes and protocols for the synthesis of such ligands and their subsequent use in Buchwald-Hartwig cross-coupling reactions.